molecular formula C5H12NO4P B012851 Glufosinate CAS No. 51276-47-2

Glufosinate

Cat. No.: B012851
CAS No.: 51276-47-2
M. Wt: 181.13 g/mol
InChI Key: IAJOBQBIJHVGMQ-SCSAIBSYSA-N
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Description

(2R)-glufosinate is a 2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid that has R configuration at position 2. The enantiomer of glufosinate-P. It is an enantiomer of a this compound-P. It is a tautomer of a (2R)-glufosinate zwitterion.

Scientific Research Applications

Immunotoxicity and Transcriptome Analysis

Glufosinate-ammonium (Gla), commonly used in agriculture, has been studied for its immunotoxic effects on zebrafish embryos. Exposure to Gla resulted in decreased survival rates, morphological malformations, reduced macrophages and neutrophils, altered oxidative stress levels, and changes in antioxidant enzyme activities. Transcriptome analysis revealed differentially expressed genes related to metabolism, redox processes, and immunity, providing insights into the molecular mechanism of herbicide-induced immunotoxicity in aquatic ecosystems (Xiong et al., 2019).

This compound Efficacy and Mechanism

A comprehensive review on this compound-ammonium highlights its role as a key herbicide for managing glyphosate-resistant weeds. The review covers various aspects like its inconsistent field performance, hydrophilic nature, lack of translocation in plants, rapid degradation in soil, and the mechanism of action. It delves into how this compound disrupts photorespiration and photosynthesis, leading to the generation of reactive oxygen species and lipid peroxidation (Takano & Dayan, 2020).

Effects on Marine Diatom and Nitrogen Assimilation

Research on the marine diatom Phaeodactylum tricornutum exposed to this compound revealed its impact on nitrogen assimilation. The study showed that this compound exposure led to decreased pigments, increased reactive oxygen species and malondialdehyde levels, and affected transcripts and activities of key enzymes related to nitrogen assimilation, disrupting chloroplast ultrastructure and inhibiting growth (Xie et al., 2014).

Enantioselective Effect on Maize Seedlings

A study examining the enantioselective effects of this compound on maize seedlings found that different enantiomers of this compound induced varying degrees of growth inhibition. This research provides insights into the potential enantioselective phytotoxicity of this compound, which is crucial for developing environmentally friendly herbicides (Zhang et al., 2018).

Hepatotoxicity and Reproductive Disruption in Lizards

A study on male lizards (Eremias argus) exposed to this compound-ammonium contaminated soil revealed its adverse effects on physical condition, antioxidant enzyme activity, tissue distribution, histopathological damage, and reproductive toxicity. This research adds to the understanding of the toxic effects of GLA on non-mammalian species (Zhang et al., 2019).

Time of Day Effect on Herbicide Efficacy

Investigations into the time-of-day effect on this compound efficacy against Palmer amaranth (Amaranthus palmeri) revealed that midday applications under intense light conditions are more effective. This study highlights the importance of environmental conditions, like light and temperature, in determining the efficacy of this compound applications (Copeland et al., 2021).

Protonation States in Aqueous Solution

Research on the protonation states of this compound in aqueous solution contributes to understanding its speciation in physiological systems. The study provides crucial data for predicting the behavior of this compound in different environmental and biological contexts (Li et al., 2018).

This compound-Resistant Rigid Ryegrass

A study on the emergence of this compound-resistant rigid ryegrass (Lolium rigidum) in Greece underscores the challenges of herbicide resistance in weed management. It highlights the need for diversified weed control strategies to combat resistance development (Travlos et al., 2018).

Perinatal Exposure Effects

A study on the developmental neurotoxicity of this compound-ammonium showed that perinatal exposure altered motor functional behavior and disrupted interneuron migration in offspring, providing new evidence of GLA's impact on cortical development (Kim et al., 2020).

Mechanism of Action

Target of Action

Glufosinate primarily targets the enzyme glutamine synthetase (GS) . This enzyme plays a central role in plant nitrogen metabolism . It catalyzes the synthesis of glutamine from glutamate and ammonia .

Mode of Action

This compound’s mode of action is two-fold. Firstly, it inhibits the activity of glutamine synthetase . This inhibition leads to the accumulation of ammonia and metabolites of the photorespiration pathway . Secondly, its fast herbicidal action is triggered by the formation of reactive oxygen species (ROS) . The relationship between GS inhibition and ROS accumulation has been investigated .

Biochemical Pathways

The inhibition of GS by this compound leads to the accumulation of ammonia and metabolites of the photorespiration pathway, such as glycolate and glyoxylate . It also results in the depletion of other intermediates such as glycine, serine, hydroxypyruvate, and glycerate . The exogenous supply of glycolate to this compound-treated plants enhances herbicidal activity and dramatically increases hydrogen peroxide accumulation .

Pharmacokinetics

This generally provides poor control of grasses and perennial species . In the soil, this compound is rapidly degraded by microorganisms, leaving no residual activity .

Result of Action

The result of this compound’s action is the disruption of both photorespiration and the light reactions of photosynthesis . This leads to the photoreduction of molecular oxygen, which generates reactive oxygen species . The cascade of events leads to lipid peroxidation .

Action Environment

This compound’s action is light-dependent with no visual symptoms or ROS formation in the dark . Environmental conditions, application technology, and weed species can influence the performance of this compound . The antioxidant machinery and the water–water cycle are overwhelmed in the presence of light and this compound . The O2 generated by the splitting of water in photosystem II (PSII) becomes the acceptor of electrons, generating ROS .

Safety and Hazards

  • Regulation : Glufosinate is regulated by the European Union (EU) and China for pesticide residue analysis .

Future Directions

: Development and inter-laboratory validation of analytical methods for glufosinate and its two metabolites in foods of plant origin : A Method for the Analysis of Glyphosate …

Properties

IUPAC Name

(2R)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJOBQBIJHVGMQ-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(CCC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CP(=O)(CC[C@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701339136
Record name (R)-Glufosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701339136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73679-07-9, 51276-47-2
Record name Glufosinate, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073679079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-(Hydroxymethyl-Phosphinyl)Butanoic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02663
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R)-Glufosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701339136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLUFOSINATE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M758GI0FEX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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